molecular formula C3H4O3 B029699 Methyl glyoxylate CAS No. 922-68-9

Methyl glyoxylate

Cat. No. B029699
CAS RN: 922-68-9
M. Wt: 88.06 g/mol
InChI Key: KFKXSMSQHIOMSO-UHFFFAOYSA-N
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Description

Methyl glyoxylate is a significant chemical compound with a variety of applications in chemical synthesis and biological systems. Its reactivity and properties are essential in the production of numerous substances and in understanding biological processes.

Synthesis Analysis

The synthesis of related compounds often involves reactions under specific conditions to achieve desired products. For instance, the chemical modification of biopolymers to produce ethers and esters with specific properties showcases the complexity of synthesis processes that might be similar to those used for methyl glyoxylate (Petzold-Welcke et al., 2014).

Molecular Structure Analysis

Understanding the molecular structure of compounds like methyl glyoxylate is crucial for determining their reactivity and properties. Advanced analytical techniques, such as NMR spectroscopy and scanning electron microscopy, are pivotal in describing structure-property relationships (Petzold-Welcke et al., 2014).

Chemical Reactions and Properties

Methyl glyoxylate's reactivity is significant in various chemical reactions, including its potential role in biological systems. For example, methylglyoxal, a related dicarbonyl compound, interacts with biological macromolecules, influencing energy production and cell function (Kalapos, 1999).

Scientific Research Applications

1. Enzymatic Oxidation of Methyl Glycolate to Methyl Glyoxylate

  • Application Summary : Methyl glyoxylate is used as a platform chemical for the synthesis of various compounds such as vanillin, ®-pantolactone, antibiotics, and agrochemicals . In this application, Methyl glycolate, a by-product in the coal-to-glycol industry, is oxidized to Methyl glyoxylate using a fusion enzyme of glycolate oxidase, catalase, and hemoglobin .
  • Methods of Application : The cascade catalysis of glycolate oxidase from Spinacia oleracea (So GOX), catalase from Helicobacter pylori (Hp CAT), and hemoglobin from Vitreoscilla stercoraria (Vs HGB) was constructed . Eight fusion enzymes of So GOX, Hp CAT, and Vs HGB were constructed by varying the orientation and the linker length . The fusion enzyme Vs HGB-GSG-So GOX-GGGGS-Hp CAT was found to be the best .
  • Results or Outcomes : The reaction yield of the best fusion enzyme was 2.9 times higher than that of separated enzymes . Under optimized conditions, the crude enzyme Vs HGB-GSG-So GOX mut-GGGGS-Hp CAT catalyzed the oxidation of 200 mM methyl glycolate for 6 h, giving a yield of 95.3% .

2. Photoinitiators of Polymerization

  • Application Summary : Glyoxylates, including Methyl glyoxylate, are being investigated as potential photoinitiators for polymerization . These structures can act as monocomponent systems, simplifying the composition of photocurable resins .
  • Methods of Application : The performance of different glyoxylate derivatives was determined using phenylbis (2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), and dibenzoyl (DB) as reference photoinitiators .
  • Results or Outcomes : The results of these studies are not specified in the source .

3. Synthesis of Vanillin, ®-Pantolactone, Antibiotics, and Agrochemicals

  • Application Summary : Methyl glyoxylate serves as a platform chemical for the synthesis of various compounds such as vanillin, ®-pantolactone, antibiotics, and agrochemicals . This is achieved through the enzymatic oxidation of methyl glycolate, a by-product in the coal-to-glycol industry .
  • Methods of Application : The cascade catalysis of glycolate oxidase from Spinacia oleracea (So GOX), catalase from Helicobacter pylori (Hp CAT), and hemoglobin from Vitreoscilla stercoraria (Vs HGB) was constructed . The fusion enzyme Vs HGB-GSG-So GOX-GGGGS-Hp CAT was found to be the best .
  • Results or Outcomes : Under optimized conditions, the crude enzyme Vs HGB-GSG-So GOX mut-GGGGS-Hp CAT catalyzed the oxidation of 200 mM methyl glycolate for 6 h, giving a yield of 95.3% .

4. Photoinitiators of Polymerization

  • Application Summary : Glyoxylates, including Methyl glyoxylate, are being investigated as potential photoinitiators for polymerization . These structures can act as monocomponent systems, simplifying the composition of photocurable resins .
  • Methods of Application : The performance of different glyoxylate derivatives was determined using phenylbis (2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), and dibenzoyl (DB) as reference photoinitiators .
  • Results or Outcomes : The results of these studies are not specified in the source .

Safety And Hazards

Methyl glyoxylate may be corrosive to metals and cause skin irritation . It may cause an allergic skin reaction and serious eye damage . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Recent research has shown that glyoxylates and related structures can be versatile for the design of Type I photoinitiators . This is an active research field, supported by the recent energetic sobriety plans imposed by numerous countries in Europe .

properties

IUPAC Name

methyl 2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c1-6-3(5)2-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKXSMSQHIOMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70205-93-5
Record name Acetic acid, 2-oxo-, methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70205-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1052614
Record name Methyl oxoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl glyoxylate

CAS RN

922-68-9
Record name Methyl glyoxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-oxo-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-oxo-, methyl ester
Source EPA Chemicals under the TSCA
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Record name Methyl oxoacetate
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Record name Methyl oxoacetate
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Record name Methyl glyoxylate
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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